1-(3-Dimethylaminobutyl)-3-(3-piperidinopropylamino)indazole
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Overview
Description
1-(3-Dimethylaminobutyl)-3-(3-piperidinopropylamino)indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Dimethylaminobutyl)-3-(3-piperidinopropylamino)indazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from a suitable precursor, such as o-phenylenediamine, the indazole core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 3-piperidinopropylamino group and the 3-dimethylaminobutyl group can be achieved through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylaminobutyl)-3-(3-piperidinopropylamino)indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylaminobutyl)-3-(3-piperidinopropylamino)indazole would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Dimethylaminopropyl)-3-(3-piperidinopropylamino)indazole
- 1-(3-Dimethylaminobutyl)-3-(3-morpholinopropylamino)indazole
Uniqueness
1-(3-Dimethylaminobutyl)-3-(3-piperidinopropylamino)indazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure could lead to different interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88837-07-4 |
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Molecular Formula |
C21H35N5 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)butyl]-N-(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C21H35N5/c1-18(24(2)3)12-17-26-20-11-6-5-10-19(20)21(23-26)22-13-9-16-25-14-7-4-8-15-25/h5-6,10-11,18H,4,7-9,12-17H2,1-3H3,(H,22,23) |
InChI Key |
PXXAAUGAWMKMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)NCCCN3CCCCC3)N(C)C |
Origin of Product |
United States |
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